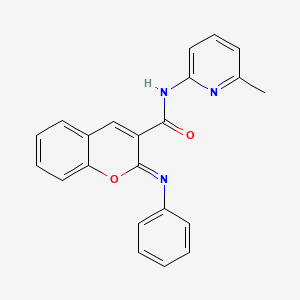

(2Z)-N-(6-methylpyridin-2-yl)-2-(phenylimino)-2H-chromene-3-carboxamide

Description

(2Z)-N-(6-methylpyridin-2-yl)-2-(phenylimino)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives

Properties

IUPAC Name |

N-(6-methylpyridin-2-yl)-2-phenyliminochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c1-15-8-7-13-20(23-15)25-21(26)18-14-16-9-5-6-12-19(16)27-22(18)24-17-10-3-2-4-11-17/h2-14H,1H3,(H,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDSPEHLHQTWGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(6-methylpyridin-2-yl)-2-(phenylimino)-2H-chromene-3-carboxamide typically involves the condensation of 6-methyl-2-pyridinecarboxaldehyde with 2-amino-3-carboxychromene in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(6-methylpyridin-2-yl)-2-(phenylimino)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield chromene oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-(6-methylpyridin-2-yl)-2-(phenylimino)-2H-chromene-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for drug development. Its potential pharmacological activities make it a candidate for further preclinical and clinical studies.

Industry

Industrially, this compound might be used in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-N-(6-methylpyridin-2-yl)-2-(phenylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are necessary to elucidate its mechanism.

Comparison with Similar Compounds

Similar Compounds

(2Z)-N-(6-methylpyridin-2-yl)-2-(phenylimino)-2H-chromene-3-carboxamide: can be compared with other chromene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyridine and chromene moieties. This structural combination imparts distinct chemical and biological properties, making it a compound of interest for various applications.

Biological Activity

(2Z)-N-(6-methylpyridin-2-yl)-2-(phenylimino)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Its unique structure, featuring a chromene core with a pyridine and imine group, suggests significant potential for various biological activities. This article reviews its biological activity, focusing on antimicrobial, antioxidant, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C22H17N3O2

- Molecular Weight : 355.4 g/mol

- Structural Features : The compound has a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of the 6-methylpyridine moiety and the phenylimino substituent contributes to its biological reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Studies have demonstrated its effectiveness against various bacterial and fungal strains, suggesting potential applications in treating infections.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of this compound, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, indicating a promising therapeutic potential for infection management.

Antioxidant Activity

The compound also displays antioxidant activity , which is crucial in combating oxidative stress-related diseases. This activity is attributed to its ability to scavenge free radicals and reduce oxidative damage in biological systems.

Research Findings on Antioxidant Activity

In vitro assays revealed that this compound significantly reduced lipid peroxidation and increased the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. The half-maximal inhibitory concentration (IC50) for scavenging DPPH radicals was found to be approximately 15 µg/mL.

Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties . Its mechanism involves the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in significant growth inhibition, with a GI50 value of 5.5 µM. Mechanistic studies indicated that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic Bcl-2.

The biological effects of this compound are mediated through interactions with specific molecular targets. These may include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or microbial metabolism.

- Receptor Modulation : It could interact with cellular receptors to modulate signaling pathways associated with inflammation or cancer proliferation.

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Antioxidant Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Effective against S. aureus and E. coli | IC50 = 15 µg/mL for DPPH scavenging | GI50 = 5.5 µM on MCF-7 cells |

| Similar Chromene Derivative | Moderate | High | Low |

Q & A

Q. What are the established synthetic pathways for (2Z)-N-(6-methylpyridin-2-yl)-2-(phenylimino)-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?

The compound is synthesized via multi-step condensation reactions. A common approach involves:

- Step 1 : Formation of the chromene core through cyclization of substituted salicylaldehyde derivatives with active methylene compounds.

- Step 2 : Introduction of the phenylimino group via Schiff base formation, typically using aniline derivatives under acidic or neutral conditions.

- Step 3 : Attachment of the 6-methylpyridin-2-yl carboxamide group via amide coupling reagents (e.g., EDC/HOBt). Critical parameters include solvent choice (e.g., DMF or ethanol for solubility), temperature control (60–80°C for cyclization), and catalyst use (e.g., piperidine for Knoevenagel condensation) to achieve yields >70% .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- NMR (1H/13C) : Resolves the Z-configuration of the imino group (δ 8.2–8.5 ppm for imine protons) and confirms substitution patterns on the chromene and pyridine rings .

- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide, C=N stretch at ~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 421.4) and fragmentation patterns .

- HPLC : Assesses purity (>95% typically required for pharmacological studies) .

Q. What are the primary biological targets hypothesized for this chromene derivative?

Based on structural analogs, potential targets include:

- Kinases (e.g., EGFR, VEGFR): The pyridine and carboxamide groups facilitate ATP-binding pocket interactions .

- Inflammatory mediators (e.g., COX-2): The halogenated phenylimino group may modulate arachidonic acid pathways .

- Microbial enzymes : Fluorine substituents enhance antibacterial activity by disrupting cell wall synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

Discrepancies often arise from variations in:

- Assay conditions : Compare buffer pH (e.g., 7.4 vs. 6.5), incubation time, and cell lines (e.g., HeLa vs. MCF-7). Standardize protocols using guidelines like NIH’s Assay Guidance Manual .

- Compound solubility : Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to address aggregation in aqueous media .

- Metabolic stability : Perform liver microsome assays to assess CYP450-mediated degradation, which may reduce efficacy in vivo vs. in vitro .

Q. What strategies optimize the compound’s solubility and bioavailability without compromising its activity?

- Structural modifications : Introduce hydrophilic groups (e.g., -SO3H at the phenylimino para position) or PEGylate the pyridine ring .

- Cocrystallization : Use coformers like succinic acid to enhance dissolution rates .

- Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles to improve plasma half-life .

Q. How do substituent variations (e.g., halogen position) influence the mechanism of action?

- Electron-withdrawing groups (Cl, F) : Increase electrophilicity, enhancing covalent binding to cysteine residues in target proteins (e.g., JAK2 kinase) .

- Methoxy groups : Improve membrane permeability via lipophilicity but may reduce solubility .

- Pyridine substitution : 6-Methylpyridin-2-yl enhances π-π stacking in hydrophobic enzyme pockets, as shown in molecular docking studies .

Q. What computational methods are effective in predicting the compound’s interaction with novel targets?

- Molecular Dynamics (MD) Simulations : Model binding stability with kinases over 100 ns trajectories using AMBER or GROMACS .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50 values to design analogs .

- Docking Software (AutoDock Vina, Schrödinger) : Screen against Protein Data Bank (PDB) entries (e.g., 4R3P for VEGFR2) to prioritize experimental validation .

Data Contradiction Analysis Example

Issue : A study reports IC50 = 2.1 µM against breast cancer cells, while another finds no activity at 10 µM.

Resolution Steps :

Verify cell line genetic profiles (e.g., MDA-MB-231 vs. BT-474 HER2+ status).

Re-test under uniform conditions (e.g., 48h exposure, 10% FBS).

Assess metabolite formation via LC-MS to rule out rapid degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.